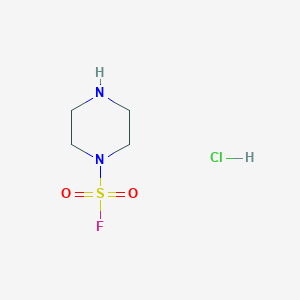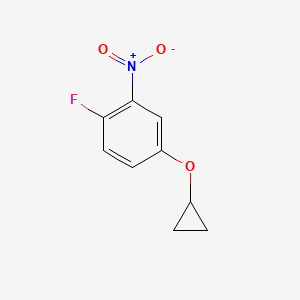
6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone, also known as 6-Bromo-3-phenylmethylquinolin-2-one, is a heterocyclic compound that belongs to the quinolinone family of compounds. It is a colorless crystalline solid with a molecular weight of 279.23 g/mol. This compound has a variety of applications in the fields of scientific research, pharmaceuticals, and agrochemicals. This compound has been studied extensively for its unique properties and its potential applications.
Applications De Recherche Scientifique
Antimicrobial and Antimalarial Agents
6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone derivatives have been synthesized and tested for their antimicrobial and antimalarial activities. A study by Parthasaradhi et al. (2015) found that these compounds exhibit significant antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum (Parthasaradhi et al., 2015).
Anticancer Agents
Quinoline derivatives, including those with a this compound structure, have been evaluated for their potential as anticancer agents. Köprülü et al. (2018) tested a variety of quinoline derivatives for their biological activity against cancer cell lines, including rat glioblastoma, human cervical cancer cells, and human adenocarcinoma, finding that certain compounds showed significant antiproliferative activity (Köprülü et al., 2018).
HIV-1 Integrase Inhibitors
Studies have also explored the potential of this compound derivatives as HIV-1 integrase inhibitors. Vandurm et al. (2009) synthesized and evaluated compounds for their enzymatic and antiviral activity, identifying that certain derivatives are potent inhibitors of HIV-1 integrase (Vandurm et al., 2009).
Liquid Crystal Properties
Rodrigues et al. (2019) reported the synthesis of a new series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines, utilizing 6-bromoquinolines as precursors. These compounds were evaluated for their liquid crystal (LCs) properties, with findings indicating potential applications in LC technology (Rodrigues et al., 2019).
Antimycobacterial Activity
Quinoline derivatives, including those incorporating the this compound moiety, have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. Upadhayaya et al. (2009) found that certain compounds exhibited high levels of growth inhibition of mycobacterial activity, suggesting potential for the development of new antitubercular drugs (Upadhayaya et al., 2009).
Propriétés
IUPAC Name |
3-benzyl-6-bromo-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAOVIBBTKTYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2743627.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2743628.png)
![2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride](/img/structure/B2743631.png)
![N-(2,5-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2743632.png)

![N-[(3,5-dimethylphenoxy)-methylphosphoryl]pyridin-2-amine](/img/structure/B2743634.png)
![6-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743635.png)
![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2743639.png)
![Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B2743640.png)


![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2743645.png)
![tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate](/img/structure/B2743646.png)
